molecular formula C31H21ClN2O5 B6335177 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid CAS No. 905982-78-7

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid

Cat. No.: B6335177
CAS No.: 905982-78-7
M. Wt: 537.0 g/mol
InChI Key: BNCTXHMCLLLOAB-UHFFFAOYSA-N
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Description

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid is a complex organic compound with a unique structure that includes a xanthene core, a quinoline moiety, and a benzoic acid group

Mechanism of Action

Target of Action

The compound, 2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid, is primarily used as a nitric oxide (NO) donor and a highly-sensitive NO probe . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

The compound interacts with its targets by releasing nitric oxide under physiological conditions . It also detects the released NO based on the considerable fluorescence increase of the otherwise non-fluorescent system caused by the NO . This dual functionality makes it a valuable tool in biomedical applications.

Result of Action

The primary result of the compound’s action is the release and detection of nitric oxide. The release of nitric oxide can have various effects at the molecular and cellular levels, depending on the specific physiological context. The ability to detect nitric oxide in real-time allows for sensitive monitoring of these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid typically involves multiple steps, including the formation of the xanthene core, the introduction of the quinoline moiety, and the attachment of the benzoic acid group. Common synthetic routes may involve:

    Formation of the Xanthene Core: This step often involves the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a suitable quinoline derivative reacts with the xanthene core.

    Attachment of the Benzoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline moiety can be reduced to form a dihydroquinoline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.

    Biology: The compound can be used in biological assays to study enzyme activity or as a fluorescent marker in imaging studies.

    Industry: It can be used in the development of new materials, such as dyes or sensors, due to its chemical stability and fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A similar compound with a xanthene core, used as a fluorescent dye.

    Quinoline Derivatives: Compounds with a quinoline moiety, used in various therapeutic applications.

    Benzoic Acid Derivatives: Compounds with a benzoic acid group, used in preservatives and pharmaceuticals.

Uniqueness

2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid is unique due to its combination of a xanthene core, quinoline moiety, and benzoic acid group. This unique structure provides a combination of fluorescence properties, biological activity, and chemical reactivity that is not commonly found in other compounds.

Properties

IUPAC Name

2-[2-chloro-6-hydroxy-5-[[(2-methylquinolin-8-yl)amino]methyl]-3-oxoxanthen-9-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21ClN2O5/c1-16-9-10-17-5-4-8-24(29(17)34-16)33-15-22-25(35)12-11-20-28(18-6-2-3-7-19(18)31(37)38)21-13-23(32)26(36)14-27(21)39-30(20)22/h2-14,33,35H,15H2,1H3,(H,37,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCTXHMCLLLOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NCC3=C(C=CC4=C3OC5=CC(=O)C(=CC5=C4C6=CC=CC=C6C(=O)O)Cl)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905982-78-7
Record name 2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-yl}benzoic acid FL
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